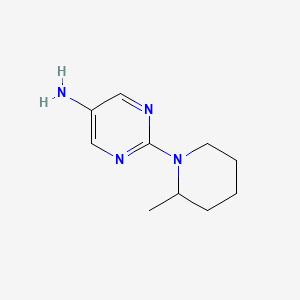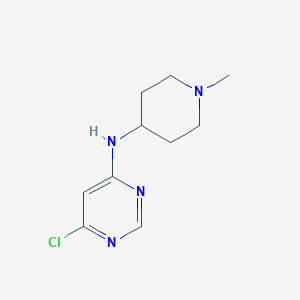
6-chloro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine
描述
6-chloro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C10H15ClN4 and its molecular weight is 226.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Mode of Action
6-chloro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine interacts with its targets by inhibiting the function of mitochondrial complex I . This inhibition disrupts the normal flow of electrons within the electron transport chain, leading to a decrease in the production of ATP, the main source of energy for cells. This disruption can lead to cell death, making this compound effective as a fungicide .
Biochemical Pathways
The affected pathway is the electron transport chain in the mitochondria. By inhibiting mitochondrial complex I, this compound disrupts the normal flow of electrons, which leads to a decrease in the proton gradient across the mitochondrial membrane. This decrease in the proton gradient disrupts the production of ATP through oxidative phosphorylation, leading to a lack of energy for the cell and ultimately cell death .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of the electron transport chain and the subsequent decrease in ATP production. This lack of energy leads to cell death, making the compound effective as a fungicide .
生化分析
Biochemical Properties
6-chloro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. . The compound acts as a potent inhibitor of PKB, thereby affecting the phosphorylation status of downstream targets involved in cell proliferation and apoptosis. Additionally, this compound forms hydrogen bonds with specific amino acid residues in the active site of PKB, leading to its inhibition .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the Akt signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells . Furthermore, this compound affects the expression of genes involved in cell cycle regulation, apoptosis, and metabolism, thereby altering cellular functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of protein kinase B (PKB) through hydrogen bonds and hydrophobic interactions, leading to its inhibition . This inhibition prevents the phosphorylation of downstream targets, thereby affecting cell proliferation and survival. Additionally, this compound modulates the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its effects on cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or extreme pH . Long-term studies have shown that this compound can have sustained effects on cellular functions, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits cell proliferation and induces apoptosis . At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites . These metabolic pathways influence the compound’s bioavailability, efficacy, and toxicity, highlighting the importance of understanding its metabolism for therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes by transporters such as P-glycoprotein, which affects its intracellular concentration and distribution . Additionally, this compound binds to plasma proteins, influencing its bioavailability and distribution within tissues . These factors play a crucial role in determining the compound’s therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target proteins and enzymes . Additionally, this compound may undergo post-translational modifications that direct it to specific subcellular compartments or organelles . These modifications influence the compound’s activity and function, highlighting the importance of understanding its subcellular localization for therapeutic applications .
属性
IUPAC Name |
6-chloro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4/c1-15-4-2-8(3-5-15)14-10-6-9(11)12-7-13-10/h6-8H,2-5H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFYHKNOYWWMAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(6-Propylpyrimidin-4-yl)amino]acetamide](/img/structure/B1465657.png)
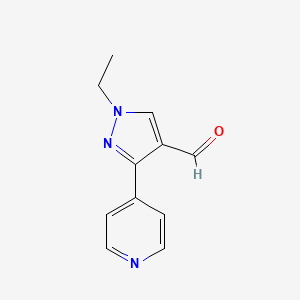
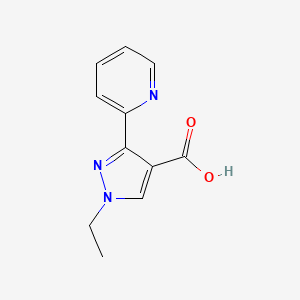
![1-[4-(hydroxymethyl)piperidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one](/img/structure/B1465660.png)

![1-[4-(hydroxymethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B1465662.png)
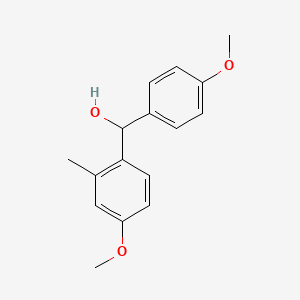


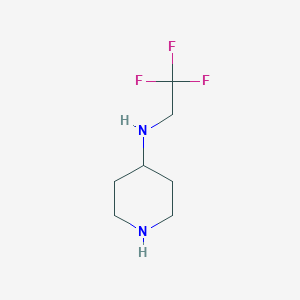
![(Butan-2-yl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B1465672.png)
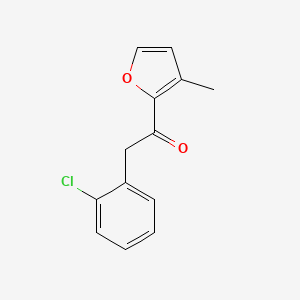
![2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B1465675.png)
